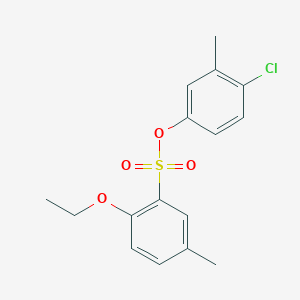

4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a prominent reaction in organic synthesis, allowing for the construction of complex molecules. Sulfones, similar to the mentioned compound, play a critical role in this reaction. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds, showcasing their utility in synthesizing diverse alkenes and dienes with good yields and stereoselectivities (Alonso et al., 2005).

Nonlinear Optical Materials

Chalcone derivatives, structurally related to sulfonates, have been explored for their nonlinear optical properties. For example, the growth of single crystals of certain chalcone derivatives and their spectroscopic analysis have revealed their potential as nonlinear optical materials, exhibiting significant second harmonic generation (SHG) efficiency (Parol et al., 2020).

Sulfonation Product Distribution

The study of sulfation and sulfonation reactions of dihydroxybenzenes and their ethers with SO3 provides insights into the distribution of sulfonation products. This research can inform the synthesis and applications of related sulfonate compounds by understanding how different substituents and conditions affect product outcomes (Cerfontain et al., 2010).

Material Science

Sulfonate and sulfone compounds find applications in material science, particularly in the synthesis of polymers and membranes with specific properties. For example, research into poly(arylene ether sulfone) proton exchange membranes has demonstrated the potential of sulfone-based polymers in fuel cell applications, highlighting their balance between proton conductivity, water uptake, and methanol permeabilities (Wang et al., 2012).

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl) 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO4S/c1-4-20-15-8-5-11(2)9-16(15)22(18,19)21-13-6-7-14(17)12(3)10-13/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXWPXGYILEXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

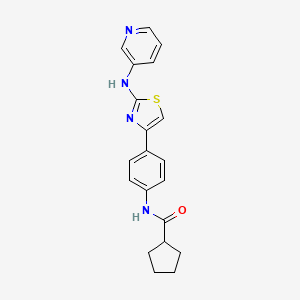

![3-fluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2734920.png)

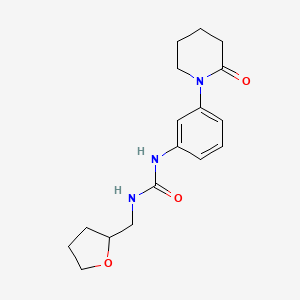

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

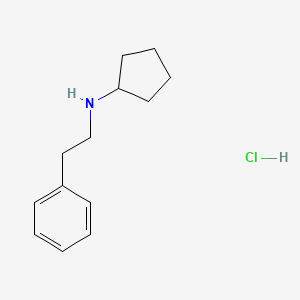

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)